

Application Note: Determining Gelsevirine-STING Binding Kinetics using Surface Plasmon Resonance (SPR)

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Compound of Interest		
Compound Name:	Gelsevirine	
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Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. **Gelsevirine**, an alkaloid isolated from Gelsemium elegans Benth, has been identified as a novel inhibitor of the STING pathway.[2][3][4] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, thereby preventing its activation and downstream signaling.[2][3][4]

This application note provides a detailed protocol for characterizing the binding kinetics of **Gelsevirine** to the STING protein using Surface Plasmon Resonance (SPR). SPR is a label-free, real-time technology that allows for the precise measurement of biomolecular interactions, providing quantitative data on association rates, dissociation rates, and binding affinity.[5][6][7]

STING Signaling Pathway



The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[9][10] Upon binding, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[9][10] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory cytokines, mounting an innate immune response.[9] **Gelsevirine** acts by directly binding to STING, inhibiting its activation by cGAMP.[2][3]



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Figure 1: STING Signaling Pathway and Gelsevirine Inhibition.

Quantitative Binding Data

SPR analysis was employed to determine the binding kinetics of **Gelsevirine** to the C-terminal domain (CTD) of human STING. The interaction was analyzed using a steady-state 1:1 binding model, which yielded the equilibrium dissociation constant (Kd).



Ligand	Analyte	Kd (μM)	Method
Human STING (CTD)	Gelsevirine	27.6	SPR

Table 1: Summary of Gelsevirine-STING Binding Affinity. Data sourced from Chen, Y., et al. (2023).[2][3] [11]

Experimental Protocols

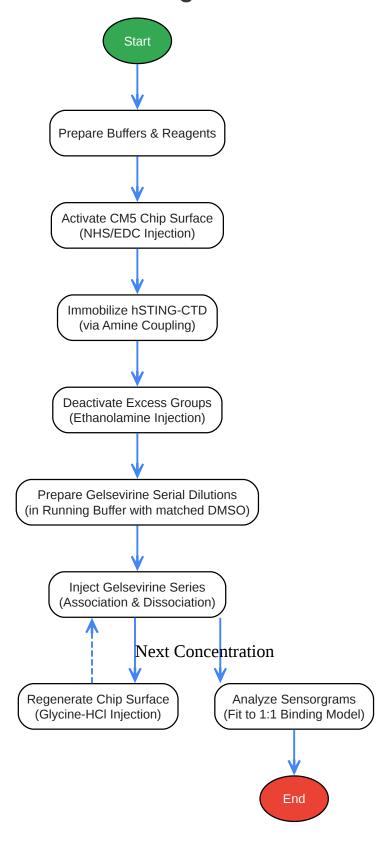
This section details a comprehensive protocol for determining the binding kinetics of **Gelsevirine** to the human STING C-terminal domain (hSTING-CTD) using a Biacore SPR system.

Materials and Reagents

- SPR Instrument: Biacore T200 or similar.
- Sensor Chip: CM5 sensor chip (for amine coupling).
- Ligand: Recombinant human STING C-terminal domain (hSTING-CTD, residues 139-379),
 >95% purity.
- Analyte: Gelsevirine (MW: 352.4 g/mol), >98% purity.[11]
- Immobilization Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
- Analyte Stock Solution: 10 mM Gelsevirine in 100% Dimethyl Sulfoxide (DMSO).
- Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.



Experimental Workflow Diagram



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Figure 2: General workflow for the SPR-based binding kinetics assay.

Detailed Protocol

Step 1: hSTING-CTD Immobilization

- Equilibrate the CM5 sensor chip with running buffer (HBS-EP+) at a flow rate of 10 μL/min.
- Activate the surfaces of the experimental flow cell and a reference flow cell (for background subtraction) by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
- Prepare a 50 μg/mL solution of hSTING-CTD in 10 mM Sodium Acetate, pH 5.0.
- Inject the hSTING-CTD solution over the experimental flow cell until the desired immobilization level (e.g., ~8000-10000 Response Units, RU) is achieved. A high density is recommended for small molecule analysis to ensure an adequate signal.[12]
- Inject 1 M Ethanolamine-HCl over both flow cells for 7 minutes to deactivate any remaining active esters on the surface.
- The reference flow cell is activated and deactivated similarly but without protein injection.

Step 2: **Gelsevirine** Binding Analysis

- Prepare a stock solution of 300 μM Gelsevirine by diluting the 10 mM DMSO stock into HBS-EP+ buffer. This creates a working stock with a matched DMSO concentration (e.g., 3%).[12]
- Prepare a running buffer containing the same final concentration of DMSO (e.g., 3% HBS-EP+) to minimize bulk refractive index mismatch during injections.
- Perform a serial dilution of the **Gelsevirine** working stock in the DMSO-matched running buffer to create a concentration series (e.g., 200 μ M, 100 μ M, 50 μ M, 25 μ M, 12.5 μ M, 6.25 μ M, and a zero-analyte buffer blank). The concentration range should bracket the expected Kd.
- Set the instrument temperature to 25°C and the flow rate to 30 μ L/min.



- Perform a single-cycle kinetics experiment. Sequentially inject each Gelsevirine
 concentration from lowest to highest over both the experimental and reference flow cells.
 Use a contact time of 120 seconds for association and a dissociation time of 240 seconds.
- Between each full cycle, regenerate the sensor surface by injecting the regeneration solution (10 mM Glycine-HCl, pH 2.5) for 30 seconds.

Step 3: Data Analysis

- Process the raw sensorgram data using the Biacore evaluation software.
- Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the signal from the zero-analyte (buffer blank) injection.
- Fit the processed data to a steady-state affinity model (1:1 binding) by plotting the response at equilibrium against the **Gelsevirine** concentration to determine the Kd.

Conclusion

Surface Plasmon Resonance provides a robust and efficient method for quantitatively assessing the binding kinetics of small molecule inhibitors like **Gelsevirine** to their protein targets.[13][14] The data confirms a direct interaction between **Gelsevirine** and the STING protein with a Kd in the micromolar range, substantiating its mechanism of action as a direct STING inhibitor.[2][3] This protocol offers a reliable framework for researchers in drug discovery and immunology to characterize and validate novel modulators of the STING signaling pathway.

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